molecular formula C15H16Cl2N2 B1418367 6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride CAS No. 1172576-12-3

6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Cat. No. B1418367
CAS RN: 1172576-12-3
M. Wt: 295.2 g/mol
InChI Key: SVIOHMAAIIQRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride” is a chemical compound with the molecular formula C15H15ClN2. It has a molecular weight of 258.75 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of this compound involves several key steps. One of the key steps in the synthesis of the tetrahydronaphthyridine scaffold of this compound is a newly discovered atom-economical protocol for Heck-type vinylation of chloropyridine using ethylene gas . Another key step is an unprecedented formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia . The synthesis also features a ruthenium-catalyzed enantioselective transfer hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a naphthyridine ring system, which is a bicyclic compound consisting of two fused pyridine rings . The compound also contains a benzyl group and a chlorine atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include Heck-type vinylation, formation of dihydronaphthyridine, and ruthenium-catalyzed enantioselective transfer hydrogenation . These reactions are crucial for the formation of the tetrahydronaphthyridine scaffold of the compound .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 258.75 . The compound has an InChI code of 1S/C15H15ClN2/c16-15-7-6-13-11-18 (9-8-14 (13)17-15)10-12-4-2-1-3-5-12/h1-7H,8-11H2 .

Scientific Research Applications

Anticancer Activity

The anticancer properties of 1,6-naphthyridines have been extensively studied. These compounds exhibit significant potential in inhibiting the growth of various cancer cell lines. The structure-activity relationship (SAR) studies suggest that specific functionalization of the 1,6-naphthyridine core can lead to enhanced anticancer activity . Molecular modeling studies further support these findings, providing a pathway for the development of new anticancer agents.

Anti-HIV Properties

1,6-Naphthyridines have shown promise as anti-HIV agents. Their ability to interfere with the replication cycle of the HIV virus makes them valuable in the research for new therapeutic drugs against HIV/AIDS. The exploration of different derivatives could lead to the discovery of more potent and selective inhibitors .

Antimicrobial Applications

The antimicrobial activity of 1,6-naphthyridines is another area of interest. These compounds can be designed to target specific bacterial and fungal pathogens, making them useful in the development of new antibiotics and antifungal medications .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements associated with the compound include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-benzyl-2-chloro-7,8-dihydro-5H-1,6-naphthyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2.ClH/c16-15-7-6-13-11-18(9-8-14(13)17-15)10-12-4-2-1-3-5-12;/h1-7H,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIOHMAAIIQRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(C=C2)Cl)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656812
Record name 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

CAS RN

1172576-12-3
Record name 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Reactant of Route 4
Reactant of Route 4
6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
6-N-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.